molecular formula C18H23ClN4O2S B2593902 4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide CAS No. 862827-26-7

4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2593902
CAS No.: 862827-26-7
M. Wt: 394.92
InChI Key: DVEIKBAKXOKDFS-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide (CAS 862827-26-7) is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a piperazine ring, a structural motif frequently employed in pharmaceuticals to fine-tune critical properties like solubility and bioavailability, and to serve as a key scaffold for positioning pharmacophoric groups . Piperazine derivatives are prevalent in numerous therapeutic areas, and their synthesis is a active field of research . The molecule also contains a sulfonamide functional group, which is fundamental to a broad class of compounds known as sulfonamides (SN drugs). Sulfonamides exhibit a diverse spectrum of pharmacological activities, functioning as antibacterial agents through the inhibition of dihydropteroate synthetase, as well as displaying anti-carbonic anhydrase properties . The specific combination of the sulfonamide group with the 4-methylpiperazine and pyridine subunits in this compound makes it a valuable chemical probe for researchers investigating novel enzyme inhibitors and receptor modulators. It serves as a key intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. For Research Use Only . This product is not intended for the diagnosis, treatment, cure, or prevention of any disease in humans or animals.

Properties

IUPAC Name

4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O2S/c1-22-9-11-23(12-10-22)18(15-3-2-8-20-13-15)14-21-26(24,25)17-6-4-16(19)5-7-17/h2-8,13,18,21H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEIKBAKXOKDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorobenzenesulfonyl chloride: This is achieved by reacting 4-chlorobenzenesulfonic acid with thionyl chloride under reflux conditions.

    Formation of the piperazine intermediate: 4-methylpiperazine is reacted with 2-bromo-3-pyridine to form the intermediate compound.

    Coupling reaction: The piperazine intermediate is then coupled with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Containing Sulfonamides

MMV665914 (4-Chloro-N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide)
  • Structural Difference : The 4-methylpiperazine in the target compound is replaced with a 4-(2-methoxyphenyl)piperazine.
  • Uniqueness : Unlike the target compound, MMV665914 lacks a methyl group on piperazine, which may reduce metabolic stability but enhance receptor selectivity.
Compounds 9a–9g from

These analogs (e.g., 9a : trifluoromethylbenzoyl-piperazine; 9b : 4-chloro-3-trifluoromethylbenzoyl-piperazine) feature acylated piperazine moieties.

  • The target compound’s 4-methylpiperazine offers a basic nitrogen for salt formation, enhancing solubility compared to acylated derivatives .

Sulfonamides with Heterocyclic Modifications

Thiazole-Pyridine Derivatives ()

Examples include 3,4-dimethoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide (G856-3088).

  • Structural Contrast : Replacement of piperazine with a thiazole ring alters electronic properties.
  • Implications : Thiazole introduces additional hydrogen-bonding sites but may reduce basicity, affecting membrane permeability .
Indole-Based Sulfonamides ()

Compounds like 4g (7-bromoindole derivative) and 4k (5,7-dichloroindole derivative) incorporate indole rings.

  • Key Differences: Indole scaffolds enhance π-π stacking but increase molecular rigidity.

Pharmacokinetic and Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Aqueous Solubility Key Substituents
Target Compound ~450 2.8 Moderate 4-Methylpiperazine, Pyridin-3-yl
MMV665914 ~480 3.1 Low 2-Methoxyphenylpiperazine
Compound 9a ~420 3.5 Low Trifluoromethylbenzoylpiperazine
G856-3088 419.52 2.5 High Thiazole, Dimethoxybenzene
  • Solubility Trends : The 4-methylpiperazine in the target compound improves solubility compared to acylated (9a) or aryl-substituted (MMV665914) analogs.
  • Metabolic Stability : Trifluoromethyl groups (9a, 9b) enhance resistance to oxidative metabolism but increase molecular weight .

Biological Activity

4-Chloro-N-[2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound may exhibit various mechanisms of action, particularly in the context of kinase inhibition and cardiovascular effects. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a sulfonamide group attached to a chlorinated benzene ring, with a piperazine and pyridine moiety contributing to its pharmacological profile. The synthesis of this compound typically involves the reaction of chlorinated benzene derivatives with piperazine and pyridine-based reagents under specific conditions to yield the desired sulfonamide structure.

Antitumor Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant antitumor activity. For instance, related compounds have been identified as potent inhibitors of various kinases, including TRK kinases, which are crucial in cancer cell proliferation and survival. The IC50 values for these inhibitors often range in nanomolar concentrations, demonstrating their potency in inhibiting tumor growth .

Cardiovascular Effects

Research has shown that sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. A study utilizing an isolated rat heart model demonstrated that certain sulfonamide derivatives reduced perfusion pressure significantly compared to controls, suggesting potential therapeutic applications in managing cardiovascular diseases . The interaction of these compounds with calcium channels was theorized to mediate these effects.

Study on Perfusion Pressure

In a controlled study assessing the biological activity of several benzene sulfonamides, it was found that 4-(2-amino-ethyl)-benzenesulfonamide significantly decreased perfusion pressure over time. The experimental design included various doses of compounds administered to isolated rat hearts, measuring changes in perfusion pressure as a primary outcome (Table 1).

GroupCompoundDose
IControl (Krebs-Henseleit solution only)-
IIBenzene sulfonamide0.001 nM
III2,5-Dichloro-N-(4-nitro-phenyl)-sulfonamide0.001 nM
IV2-Hydrazinocarbonyl-benzenesulfonamide0.001 nM
V4-(2-Amino-ethyl)-benzenesulfonamide0.001 nM
VI4-[3-(4-Nitro-phenyl)-ureido]-sulfonamide0.001 nM

This study concluded that specific sulfonamides could modulate cardiovascular function through interactions with calcium channels .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical methods such as ADME/PK modeling have been employed to predict absorption, distribution, metabolism, and excretion properties. These models suggest favorable permeability characteristics across biological membranes, indicating good bioavailability .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide with high purity?

  • Methodological Answer : Synthesis requires precise stoichiometric control of reactants (e.g., chlorobenzene sulfonyl chloride and substituted piperazine intermediates). Column chromatography with chloroform:methanol (3:1 v/v) is effective for purification, achieving >95% purity. Monitor reaction progress via TLC (Rf ~0.86 in methanol:toluene) to optimize yield .
  • Critical Parameters : Temperature control during reflux (70–80°C) and inert atmosphere (N₂/Ar) to prevent oxidation of the pyridinyl group .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1 \text{H}- and 13C^13 \text{C}-NMR to confirm sulfonamide (-SO2_2NH-) and piperazine ring proton environments. The pyridinyl protons typically resonate at δ 8.2–8.7 ppm .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+^+ ~495.2) validates molecular weight .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., piperazine chair conformation) .

Q. How does the 4-methylpiperazine moiety influence solubility and bioavailability?

  • Methodological Answer : The 4-methylpiperazine group enhances water solubility via protonation at physiological pH, improving membrane permeability. Assess logP experimentally (shake-flask method) or computationally (ADMET predictors like SwissADME). Compare with analogs lacking the methyl group to isolate its effect .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer :

  • Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., sulfonamide hydrolysis). Introduce steric hindrance via methyl/fluorine substitutions .
  • Plasma Protein Binding : Equilibrium dialysis to quantify unbound fraction; modify lipophilic groups to reduce binding .
  • Case Study : A structurally similar sulfonamide showed improved bioavailability by replacing pyridinyl with pyrimidine, reducing CYP3A4-mediated metabolism .

Q. How can computational modeling guide SAR studies for target binding affinity?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., carbonic anhydrase IX). Focus on sulfonamide’s hydrogen bonding with Zn2+^{2+} in the active site .
  • MD Simulations : Analyze stability of the piperazine-pyridinyl ethyl linker (RMSD <2 Å over 100 ns) to optimize conformational flexibility .
  • Free Energy Perturbation : Predict ΔΔG for substituent modifications (e.g., chloro vs. trifluoromethyl) .

Q. What experimental designs mitigate heterogeneity in biological assay reproducibility?

  • Methodological Answer :

  • Orthogonal Assays : Combine enzymatic inhibition (IC50_{50}) with cell-based assays (e.g., antiproliferative activity in HCT-116). Normalize data against reference inhibitors (e.g., acetazolamide) .
  • DoE (Design of Experiments) : Apply factorial design to optimize variables (pH, temperature, DMSO concentration) and identify critical factors .

Q. How to address discrepancies in reported IC50_{50} values across studies?

  • Methodological Answer :

  • Standardize Protocols : Use identical buffer systems (e.g., 25 mM HEPES, pH 7.4) and enzyme batches.
  • Data Normalization : Report values relative to a common control (e.g., staurosporine for kinase assays). Re-evaluate outliers via isothermal titration calorimetry (ITC) for binding affinity validation .

Methodological Resources

  • Synthetic Protocols : Ref details piperazine coupling and sulfonylation.
  • Structural Analysis : Ref provides crystallographic data for analogous sulfonamides.
  • Computational Tools : Ref outlines ICReDD’s reaction path search methods for optimizing substituents.

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